(R)-2-Bromobutane-1,4-diol
Description
Significance of Chirality and Stereocontrol in Contemporary Chemical Synthesis
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern chemical synthesis. numberanalytics.com The different spatial arrangements of atoms in chiral molecules, known as enantiomers, can lead to vastly different biological activities. numberanalytics.com For instance, one enantiomer of a drug may be therapeutically effective, while the other could be inactive or even harmful. numberanalytics.com Therefore, the ability to selectively produce a single enantiomer, a process known as stereocontrol, is of utmost importance in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. numberanalytics.comwikipedia.org
Stereocontrol allows chemists to create complex molecules with a defined three-dimensional structure, which is often crucial for their function. numberanalytics.comfiveable.me Various strategies have been developed to achieve this, including the use of chiral catalysts, auxiliaries, and starting materials. numberanalytics.comchinesechemsoc.org The development of stereoselective synthesis has revolutionized the field of organic chemistry, enabling the efficient production of pure enantiomers without the need for resolving racemic mixtures. wikipedia.org
Contextualizing Halogenated Diols as Versatile Synthetic Intermediates
Halogenated compounds are organic molecules where one or more hydrogen atoms have been replaced by a halogen, such as bromine, chlorine, fluorine, or iodine. scbt.com These compounds are highly valuable in organic synthesis due to the unique reactivity of the carbon-halogen bond, making them versatile intermediates for creating more complex molecules. scbt.com
Diols, which are compounds containing two hydroxyl (-OH) groups, are also important synthetic intermediates. researchgate.net The combination of a halogen and two hydroxyl groups in a single molecule, as seen in halogenated diols, creates a powerful synthetic tool. The hydroxyl groups can be protected or transformed, while the halogen atom serves as a handle for various chemical transformations, including nucleophilic substitutions and coupling reactions. This dual functionality allows for a wide range of synthetic manipulations, making halogenated diols key building blocks in the construction of diverse organic structures. sci-hub.senih.gov
(R)-2-Bromobutane-1,4-diol: A Central Chiral Building Block in Complex Molecular Architectures
This compound is a prime example of a chiral brominated diol that serves as a crucial building block in the synthesis of complex molecules. nih.gov Its structure contains a stereocenter at the second carbon, where the bromine atom is attached, giving it a specific three-dimensional orientation designated as (R). This defined stereochemistry is essential for its application in stereoselective synthesis.
The presence of the bromine atom and two hydroxyl groups provides multiple reaction sites within the molecule. This allows for a variety of chemical modifications, making it a versatile intermediate in the construction of intricate molecular frameworks. For example, it can be used in the synthesis of other chiral compounds through reactions that either retain or invert the stereochemistry at the chiral center. fiveable.me The synthesis of (S)-2-bromobutane-1,4-diol has been reported starting from L-aspartic acid, highlighting a pathway to access this important chiral building block. core.ac.uk
Below are the key properties of this compound:
| Property | Value |
| CAS Number | 438246-47-0 |
| Molecular Formula | C4H9BrO2 |
| Molecular Weight | 169.02 g/mol |
| Physical Form | Liquid |
| Purity | ≥98% |
| Storage Temperature | 2-8°C |
This data is compiled from multiple sources. fluorochem.co.ukbldpharm.comsigmaaldrich.com
The strategic use of this compound and other chiral brominated diols enables chemists to build complex, stereochemically defined molecules with greater efficiency and precision, advancing the frontiers of organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-bromobutane-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c5-4(3-7)1-2-6/h4,6-7H,1-3H2/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVPUPONZXUMBA-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@H](CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enantioselective Synthetic Methodologies for R 2 Bromobutane 1,4 Diol and Analogous Chiral Bromodiols
Asymmetric Catalytic Approaches to Chiral Bromodiols
Catalytic asymmetric synthesis represents one of the most efficient methods for producing chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. youtube.com These approaches are broadly divided into metal-assisted, organocatalytic, and biocatalytic strategies.
Transition metal catalysts, complexed with chiral ligands, are powerful tools for a variety of asymmetric transformations, including the synthesis of chiral diols. One of the most prominent methods for creating chiral vicinal diols is the Sharpless Asymmetric Dihydroxylation. nih.gov This reaction utilizes osmium tetroxide (OsO₄) as the primary oxidant in the presence of a chiral quinine (B1679958) ligand to convert an alkene into a vicinal diol with high enantioselectivity. nih.govwikipedia.org
For the synthesis of a bromodiol, a common strategy involves the asymmetric dihydroxylation of an appropriate unsaturated bromo-alkene. The choice of the chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates the facial selectivity of the dihydroxylation and thus the absolute stereochemistry of the resulting diol. wikipedia.org For instance, the commercially available "AD-mix-β," which contains the (DHQD)₂-PHAL ligand, is typically used to synthesize the (R,R)-diol from a trans-alkene, while "AD-mix-α," containing the (DHQ)₂-PHAL ligand, yields the (S,S)-enantiomer. harvard.edu
Other metal-catalyzed approaches include the enantioselective diboration of terminal alkenes using platinum or rhodium catalysts, which produces a 1,2-diboronated intermediate that can be subsequently oxidized to the corresponding diol. washington.edu Palladium-catalyzed reactions, such as an enantioselective Heck/borylation sequence, have also been developed to create chiral boron-containing cycles that serve as precursors to chiral diols. nih.gov
| Catalyst System | Reaction Type | Key Features |
| OsO₄ / (DHQD)₂-PHAL | Asymmetric Dihydroxylation | High enantioselectivity for a wide range of alkenes; commercially available as AD-mix-β. wikipedia.org |
| Pt₂(dba)₃ / Chiral Phosphonite | Asymmetric Diboration | Effective for terminal olefins, providing intermediates for diol synthesis. washington.edu |
| Palladium / Chiral Ligand | Heck/Borylation | Creates chiral benzocyclic boronic esters as diol precursors. nih.gov |
| Rhodium / Quinap | Asymmetric Diboration | Early example of enantioselective diboration, though with limitations for simple alkenes. |
In recent decades, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often offering advantages in terms of lower toxicity, milder reaction conditions, and environmental sustainability.
Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity. nih.gov Chiral diol-based scaffolds, such as derivatives of BINOL and TADDOL, can act as hydrogen-bonding catalysts to create a chiral environment for transformations. nih.gov Chiral phosphoric acids (CPAs), a class of Brønsted acid organocatalysts, have proven invaluable in controlling the stereochemistry of a wide array of reactions, including those that could be adapted for the synthesis of bromodiol precursors. nih.govresearchgate.net For example, organocatalysts can be employed in the enantioselective halofunctionalization of alkenes, where a chiral catalyst controls the stereoselective addition of a bromine atom and a nucleophile across a double bond. organicreactions.org
Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. swinburne.edu.au Enzymes such as lipases, oxygenases, and hydrolases can be used to synthesize chiral molecules through processes like kinetic resolution or desymmetrization. researchgate.netnih.gov
Kinetic Resolution: A racemic mixture of a bromodiol precursor, such as a bromo-epoxide or a diacetate derivative, can be subjected to an enzyme (e.g., a lipase) that selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity.
Desymmetrization: An achiral or meso-compound can be transformed into a chiral product. For instance, Rieske non-heme iron oxygenases (ROs) have the ability to stereoselectively introduce two hydroxyl groups into an alkene in a single enzymatic step, offering a biological alternative to chemical dihydroxylation. acsgcipr.org
Transketolases: These enzymes catalyze the formation of carbon-carbon bonds, generating α,α'-dihydroxyketones which can serve as versatile chiral precursors. ucl.ac.uk
| Strategy | Catalyst Type | Principle of Stereocontrol |
| Organocatalysis | Chiral Phosphoric Acids (CPAs) | Brønsted acid catalysis activates substrates within a chiral environment. researchgate.net |
| Organocatalysis | Chiral Diols (e.g., TADDOL) | Hydrogen-bond donation creates a defined chiral pocket for the reaction. nih.gov |
| Biocatalysis | Lipases / Hydrolases | Enantioselective hydrolysis or acylation in a kinetic resolution of a racemate. researchgate.net |
| Biocatalysis | Rieske Oxygenases (ROs) | Stereoselective cis-dihydroxylation of a double bond. acsgcipr.org |
Chiral Pool Synthesis of (R)-2-Bromobutane-1,4-diol from Natural Precursors
Chiral pool synthesis is a strategy that utilizes readily available, enantiopure natural products as starting materials. mdpi.com Common chiral pool sources include amino acids, monosaccharides, and terpenes. mdpi.comnih.gov This approach is particularly effective when the target molecule shares structural similarities with the natural precursor, embedding the desired stereochemistry from the outset.
For this compound, a suitable starting material would be a four-carbon chain with existing stereocenters and oxygen functionalities. A prominent example is the use of (R)-malic acid or D-tartaric acid, both of which are inexpensive and commercially available in high enantiopuric form.
A hypothetical synthetic route starting from (R)-malic acid could involve the following key steps:
Reduction of Carboxylic Acids: The two carboxylic acid groups of (R)-malic acid are reduced to primary alcohols to form (R)-butane-1,2,4-triol. This is typically achieved using a strong reducing agent like borane (B79455) (BH₃).
Selective Protection: The primary hydroxyl groups are selectively protected, leaving the secondary hydroxyl group at the C2 position available for further transformation.
Stereospecific Bromination: The free secondary alcohol is converted into a bromide with inversion of configuration. This can be accomplished using reagents like phosphorus tribromide (PBr₃) or via an Appel reaction, which proceeds through an Sₙ2 mechanism, thus converting the (R)-hydroxyl group into an (S)-bromide. Correction: To obtain the (R)-bromide, a starting material that yields this configuration after Sₙ2, or a reaction with retention of configuration, would be necessary. Alternatively, starting with a precursor like (S)-aspartic acid could be considered.
Deprotection: Removal of the protecting groups from the primary alcohols yields the final product, this compound.
This strategy's main advantage is the unambiguous transfer of stereochemistry from the natural starting material to the final product, avoiding the need for asymmetric catalysis or chiral resolution. nih.gov
Stereoselective Halogenation and Dihydroxylation Methodologies in Chiral Diol Synthesis
The construction of chiral bromodiols relies heavily on fundamental reactions that can introduce hydroxyl and halogen groups with high stereocontrol.
Stereoselective Halogenation: The introduction of a bromine atom at a stereogenic center can be achieved through several reliable methods. nih.gov
Halofunctionalization of Alkenes: The reaction of an alkene with an electrophilic bromine source (e.g., Br₂) proceeds through a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by a solvent molecule (like water) or another nucleophile occurs from the face opposite to the bromonium ion, resulting in an anti-addition product. nih.gov If the alkene is chiral, this diastereoselectivity can be used to control the formation of a new stereocenter relative to the existing one.
Sₙ2 Opening of Epoxides: Chiral epoxides, which can be synthesized via Sharpless asymmetric epoxidation, can be opened with a halide ion nucleophile. This reaction proceeds via an Sₙ2 mechanism, leading to inversion of configuration at the carbon center being attacked and resulting in the formation of a trans-halohydrin. nih.gov
Asymmetric Dihydroxylation: As mentioned previously, the Sharpless Asymmetric Dihydroxylation is a premier method for the syn-dihydroxylation of alkenes. wikipedia.org The reaction proceeds through a [3+2] cycloaddition mechanism between the osmium tetroxide and the alkene, guided by the chiral ligand to occur on a specific face of the double bond. harvard.edu This method is highly reliable and predictable for many classes of alkenes, making it a cornerstone in the synthesis of chiral diols from prochiral olefins. acsgcipr.orgresearchgate.net
Comparative Analysis and Optimization of Synthetic Routes for Enantiopure this compound
The selection of an optimal synthetic route to enantiopure this compound depends on factors such as desired scale, cost, available starting materials, and required enantiomeric purity. Each methodology presents a unique set of advantages and limitations.
| Methodology | Key Features | Advantages | Limitations |
| Metal-Assisted Catalysis (e.g., Sharpless AD) | Catalytic turnover; high enantioselectivity. nih.govwikipedia.org | High efficiency and predictability. Applicable to a broad range of substrates. Small amounts of catalyst needed. | Use of toxic and expensive heavy metals (e.g., Osmium). Ligands can be costly. |
| Organocatalysis | Metal-free; utilizes small chiral organic molecules. nih.gov | Lower toxicity; often milder reaction conditions; insensitive to air and moisture. | Can require higher catalyst loadings than metal systems. Substrate scope may be more limited. |
| Biocatalysis | Utilizes enzymes for high specificity. swinburne.edu.au | Extremely high stereo- and regioselectivity. Environmentally benign (aqueous media, mild conditions). | Limited substrate scope; enzyme availability and stability can be issues. Requires specialized equipment. |
| Chiral Pool Synthesis | Starts with enantiopure natural products. mdpi.com | Absolute stereochemistry is predetermined. Avoids issues of enantioselectivity and resolution. Cost-effective starting materials. | Requires multi-step synthetic sequences. Limited by the availability of suitable starting materials. Overall yield can be low. |
Optimization :
For large-scale industrial synthesis , chiral pool synthesis is often preferred if a suitable and inexpensive starting material is available, as it avoids costly catalysts and ligands.
For laboratory-scale synthesis and rapid access to analogues , catalytic methods are superior. The Sharpless Asymmetric Dihydroxylation is highly reliable for producing the diol functionality with excellent enantiomeric excess.
For "green chemistry" applications , biocatalytic and organocatalytic routes are the most desirable due to their reduced environmental impact and avoidance of toxic metals.
Ultimately, a hybrid approach may be most effective. For example, an organocatalytic reaction could be used to create a key chiral intermediate, which is then elaborated using traditional synthetic transformations. The continual development of new catalysts and enzymes is constantly expanding the synthetic chemist's toolkit for producing enantiopure molecules like this compound.
Chemical Reactivity and Mechanistic Studies of R 2 Bromobutane 1,4 Diol
Nucleophilic Substitution Reactions at the Bromine Center
The secondary carbon atom bonded to the bromine atom in (R)-2-Bromobutane-1,4-diol is an electrophilic center, susceptible to attack by nucleophiles. The nature of the nucleophile, solvent, and temperature determines whether the substitution proceeds via an S(_N)1 or S(_N)2 mechanism.
In a typical S(_N)2 reaction, a strong nucleophile attacks the carbon center from the side opposite to the bromine atom, which acts as the leaving group. This backside attack leads to an inversion of the stereochemical configuration at the chiral center. For instance, the reaction of (R)-2-bromobutane with a hydroxide (B78521) ion (OH⁻) would predominantly yield (S)-butan-2-ol. study.comfiveable.me The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile.
Conversely, under S(_N)1 conditions, which typically involve a weaker nucleophile and a polar protic solvent, the reaction proceeds through a carbocation intermediate. The C-Br bond first breaks to form a planar secondary carbocation. The nucleophile can then attack this intermediate from either face, leading to a mixture of products with both retained and inverted configurations, often resulting in racemization. study.com
The following table summarizes the expected outcomes for nucleophilic substitution reactions on a similar substrate, 2-bromobutane (B33332), which provides a model for the behavior of this compound.
| Reaction Type | Typical Conditions | Mechanism | Stereochemical Outcome |
|---|---|---|---|
| S(_N)2 | Strong nucleophile (e.g., OH⁻, CN⁻), polar aprotic solvent | Bimolecular, single step | Inversion of configuration |
| S(_N)1 | Weak nucleophile (e.g., H₂O, ROH), polar protic solvent | Unimolecular, carbocation intermediate | Racemization (mixture of inversion and retention) |
Stereoselective Functional Group Interconversions of the Hydroxyl Groups
The two hydroxyl groups in this compound can undergo various functional group interconversions. The stereochemistry of the starting material can influence the stereochemical outcome of these reactions, a concept known as stereoselectivity. These transformations are crucial for the synthesis of complex chiral molecules.
For example, the hydroxyl groups can be converted to better leaving groups, such as tosylates or mesylates, by reaction with the corresponding sulfonyl chlorides in the presence of a base. This activation facilitates subsequent nucleophilic substitution reactions at these positions. The stereochemical integrity of the carbon bearing the hydroxyl group is typically maintained during this activation step.
Furthermore, selective protection of one hydroxyl group over the other can be achieved by exploiting their different steric environments or by using chiral reagents. This differential protection allows for selective modification of one part of the molecule while the other remains unchanged, a key strategy in multi-step organic synthesis.
Intramolecular Cyclization Pathways: Formation of Chiral Epoxides
A key reactive pathway for this compound is intramolecular cyclization to form chiral epoxides. This reaction typically occurs under basic conditions, where one of the hydroxyl groups is deprotonated to form an alkoxide. This intramolecular nucleophile can then attack the carbon atom bearing the bromine atom in an intramolecular S(_N)2 reaction.
The regioselectivity of this cyclization is an important consideration. Attack by the C1-hydroxyl group would lead to the formation of a chiral oxetane (B1205548) (a four-membered ring), while attack by the C4-hydroxyl group would result in a chiral tetrahydrofuran (B95107) derivative (a five-membered ring). However, the most common intramolecular cyclization for halohydrins involves the formation of an epoxide (a three-membered ring). In the case of this compound, if the bromine were at a different position, the intramolecular reaction of a neighboring hydroxyl group would be a primary pathway for epoxide formation. Given the structure, the formation of larger rings is more probable. The stereochemistry of the starting material directly dictates the stereochemistry of the resulting cyclic ether.
The general principle of forming chiral epoxides from chiral precursors is a well-established synthetic strategy. mdpi.comresearchgate.netencyclopedia.pub The stereochemistry of the epoxide is crucial as it directs the stereochemical outcome of subsequent ring-opening reactions.
Applications of R 2 Bromobutane 1,4 Diol As a Chiral Synthon in Organic Synthesis
Construction of Enantiopure Carbocyclic and Heterocyclic Frameworks
The bifunctional nature of (R)-2-bromobutane-1,4-diol, possessing both nucleophilic hydroxyl groups and an electrophilic carbon center attached to the bromine atom, theoretically allows for its use in the synthesis of various ring structures. Intramolecular reactions, such as cyclization, are a common strategy for forming carbocyclic (all-carbon) and heterocyclic (containing atoms other than carbon in the ring) frameworks.
Table 1: Potential Cyclization Products from this compound
| Reactant | Potential Reaction Type | Potential Product Class |
| This compound | Intramolecular Nucleophilic Substitution | Chiral Tetrahydrofuran (B95107) derivatives (Heterocyclic) |
Role in the Total Synthesis of Biologically Active Molecules and Natural Products
Chiral synthons like this compound are crucial in the total synthesis of natural products and other biologically active molecules, where specific stereoisomers are often responsible for the desired therapeutic effects. nih.gov The use of such building blocks can significantly simplify a synthetic route by introducing a key stereocenter early in the process, avoiding the need for challenging stereoselective reactions or chiral separations later on.
Despite the clear potential for this compound in this capacity, a detailed survey of scientific literature does not reveal specific examples of its use in the completed total synthesis of a named biologically active molecule or natural product. The principles of synthetic chemistry, however, suggest that it could be a valuable intermediate for molecules containing a 1,4-diol or a related structural motif with a specific stereochemistry at the C2 position.
Development of Chiral Ligands and Organocatalysts from this compound Derivatives
Chiral diols are a well-established class of precursors for the synthesis of chiral ligands and organocatalysts, which are essential for asymmetric catalysis. nih.gov These catalysts are capable of directing a chemical reaction to favor the formation of one enantiomer over the other. The hydroxyl groups of a diol can be modified to coordinate with metal centers in catalysts or to act as hydrogen bond donors in organocatalysts. nih.gov
While there is extensive research on chiral diols like TADDOLs and BINOLs in this context, specific instances of this compound being converted into chiral ligands or organocatalysts are not prominently featured in the available literature. The synthetic versatility of its functional groups, however, suggests that it could be derivatized to form, for example, chiral phosphine (B1218219) ligands (through reaction of the bromide with phosphide (B1233454) nucleophiles) or bidentate ligands utilizing the two hydroxyl groups.
Table 2: Potential Chiral Ligand/Organocatalyst Scaffolds from this compound
| Derivative Type | Potential Application |
| Chiral Diphosphines | Ligands for asymmetric hydrogenation, cross-coupling reactions |
| Chiral Diamines | Ligands for asymmetric catalysis, resolving agents |
| Chiral Diethers | Components of chiral crown ethers |
Precursor for Advanced Pharmaceutical and Agrochemical Intermediates
The synthesis of modern pharmaceuticals and agrochemicals often requires complex, chiral molecules to ensure high efficacy and reduce off-target effects. nih.gov Chiral building blocks are therefore in high demand as intermediates in these industries. The structural features of this compound make it a plausible candidate for such applications. The bromine atom allows for the introduction of various other functional groups through nucleophilic substitution, while the diol functionality can be protected, oxidized, or otherwise modified to build up molecular complexity. lumenlearning.com
While the general importance of chiral intermediates in these sectors is well-documented, specific examples of marketed pharmaceuticals or agrochemicals that utilize this compound as a key precursor are not publicly disclosed in scientific and patent literature. However, the presence of the chiral 1,4-diol moiety is a feature in a number of biologically active compounds, suggesting the potential utility of this synthon.
Advanced Spectroscopic and Stereochemical Elucidation Techniques for R 2 Bromobutane 1,4 Diol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution. auremn.org.br For chiral molecules like (R)-2-Bromobutane-1,4-diol, NMR provides critical insights into both its absolute configuration and its preferred spatial arrangements (conformations).
For instance, in this compound, the coupling constants between the proton at the chiral center (C2) and the methylene (B1212753) protons at C1 and C3 can help determine the rotational preferences around the C1-C2 and C2-C3 bonds. Low-temperature NMR studies can even "freeze out" different conformers, allowing for their individual characterization and the determination of the energy barriers between them. nih.govsikhcom.net
To determine the absolute configuration, chiral derivatizing agents (CDAs) are often employed. These agents react with the diol to form a pair of diastereomers, which, unlike enantiomers, have distinct NMR spectra. By analyzing the differences in chemical shifts (the "Mosher method" being a classic example), the absolute stereochemistry of the original alcohol can be assigned.
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound
This table presents hypothetical NMR data based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| H-1, H'-1 | 3.6 - 3.8 | m | 65.5 |
| H-2 | 4.0 - 4.2 | m | 55.0 |
| H-3, H'-3 | 1.8 - 2.1 | m | 35.2 |
| H-4, H'-4 | 3.5 - 3.7 | m | 62.8 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. nih.gov These methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the absolute configuration of a molecule. nih.govthieme-connect.de
ECD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A chiral molecule will produce a characteristic ECD spectrum with positive or negative peaks, known as Cotton effects. thieme-connect.de ORD, a related technique, measures the rotation of the plane of polarized light as a function of wavelength.
The modern application of these techniques for determining absolute configuration involves a powerful combination of experimental measurement and quantum chemical calculations. nih.gov The process typically involves:
Performing a conformational search to identify the low-energy conformers of the molecule, such as this compound.
Calculating the theoretical ECD or ORD spectrum for each conformer.
Generating a Boltzmann-weighted average of the theoretical spectra based on the relative energies of the conformers.
Comparing the final calculated spectrum with the experimentally measured spectrum.
A good match between the experimental and the calculated spectrum for a specific enantiomer (e.g., the R-enantiomer) provides a confident assignment of the molecule's absolute configuration. nih.gov While the chromophores in this compound itself are weak, derivatization of the hydroxyl groups with chromophoric reagents can enhance the signal and facilitate analysis. thieme-connect.de
Table 2: Principles of Chiroptical Spectroscopy for Absolute Configuration
| Technique | Principle | Application to this compound |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. | The experimental ECD spectrum is compared to a theoretically calculated spectrum for the (R)-configuration to confirm the absolute stereochemistry. |
| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation of a chiral substance with the change in the wavelength of light. | The shape and sign of the ORD curve (Cotton effect) are characteristic of the stereochemistry and can be used for assignment by comparison with known compounds or theoretical models. |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
Single-crystal X-ray crystallography is considered the definitive method for determining the absolute stereochemistry of a chiral molecule. ed.ac.uksoton.ac.uk This technique provides a precise three-dimensional map of the electron density within a crystal, revealing the exact spatial arrangement of every atom.
To determine the absolute configuration, the crystallographer analyzes the effects of anomalous dispersion (or resonant scattering). thieme-connect.de When the X-ray wavelength is near an absorption edge of an atom in the crystal, subtle but measurable differences occur in the diffraction pattern between the crystal and its mirror image. By carefully analyzing these differences, the true absolute structure can be determined. ed.ac.uk The result of this analysis is often expressed as the Flack parameter; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the opposite configuration is correct. thieme-connect.de
For a "light-atom" molecule like this compound (containing only C, H, O, and Br), the anomalous scattering effect from the bromine atom is often sufficient to make a reliable assignment. If not, derivatizing one of the hydroxyl groups with a heavier element can enhance the effect. Beyond absolute configuration, X-ray crystallography also reveals detailed information about intermolecular interactions, such as hydrogen bonding, and how the molecules pack together in the solid state.
Table 3: Key Parameters in X-ray Crystallography for Absolute Stereochemistry
| Parameter | Significance |
| Space Group | Defines the symmetry elements within the crystal. Chiral, enantiopure compounds must crystallize in one of the 65 Sohncke (chiral) space groups. |
| Anomalous Dispersion | A physical phenomenon that allows differentiation between a structure and its inverted image in the diffraction experiment, making absolute configuration determination possible. |
| Flack Parameter (x) | A value refined during structure analysis that indicates the absolute structure. A value of x ≈ 0 confirms the assigned stereochemistry; x ≈ 1 indicates the inverse is correct. |
| Crystal Packing | Describes the arrangement of molecules in the crystal lattice, revealing intermolecular forces like hydrogen bonds and van der Waals interactions. |
Advanced Chromatographic Methods for Enantiomeric Excess and Purity Determination (e.g., Chiral HPLC, GC)
While spectroscopic and crystallographic methods establish the absolute configuration of a molecule, chromatographic techniques are essential for determining its enantiomeric purity or enantiomeric excess (e.e.). Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for this purpose.
These techniques achieve the separation of enantiomers by using a chiral stationary phase (CSP). rsc.org A CSP is an inert support material that has been modified with a chiral selector. As the racemic or enantiomerically enriched mixture of 2-Bromobutane-1,4-diol passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. Because these diastereomeric complexes have different stabilities and interaction energies, one enantiomer is retained on the column longer than the other, resulting in their separation.
The output from the chromatograph shows two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. The enantiomeric excess can be calculated directly from the relative areas of these two peaks. This analysis is crucial for quality control in asymmetric synthesis, ensuring that the desired enantiomer has been produced with high selectivity.
Table 4: Illustrative Chiral HPLC Data for the Analysis of 2-Bromobutane-1,4-diol
This table shows a hypothetical separation of the (R) and (S) enantiomers.
| Parameter | (S)-2-Bromobutane-1,4-diol | This compound |
| Retention Time (t_R) | 8.52 min | 9.78 min |
| Peak Area | 1,500 | 248,500 |
| Resolution (R_s) | \multicolumn{2}{c | }{2.15} |
| Enantiomeric Excess (% e.e.) | \multicolumn{2}{c | }{98.8%} |
Computational and Theoretical Investigations of R 2 Bromobutane 1,4 Diol
Quantum Chemical Studies on Reaction Mechanisms and Transition State Structures
Quantum chemical studies are instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transition state structures and the calculation of activation energies. For reactions involving (R)-2-Bromobutane-1,4-diol, such as cyclization to form substituted tetrahydrofurans or nucleophilic substitution at the bromine-bearing carbon, computational methods can provide invaluable insights.
Theoretical investigations into the acid-catalyzed cyclodehydration of butane-1,4-diol, a structural analog, have been performed using semiempirical methods like AM1. researchgate.net These studies suggest that the reaction can proceed through different pathways, including an S(_N)2-type mechanism involving a protonated hydroxyl group. researchgate.net For this compound, a similar intramolecular cyclization would involve the attack of one hydroxyl group on the carbon bearing the other hydroxyl or the bromine atom. The presence of the bromine atom introduces additional possible reaction channels, including its departure as a leaving group.
The determination of transition state geometries and their corresponding energies is a key aspect of these studies. For instance, in the cyclization of butane-1,4-diol, the transition state involves the formation of a five-membered ring. researchgate.net For this compound, the transition states for various potential reactions, such as intramolecular etherification or substitution of the bromine, would be characterized by specific bond-forming and bond-breaking distances and angles. Density Functional Theory (DFT) and higher-level ab initio methods are powerful tools for accurately modeling these transient structures. mit.edu
Table 1: Hypothetical Reaction Pathways and Computational Probes for this compound
| Reaction Pathway | Key Intermediates/Transition States | Relevant Computational Methods |
| Intramolecular Cyclization (ether formation) | Protonated diol, Oxonium ion intermediate, Five-membered ring transition state | DFT (e.g., B3LYP), Ab initio (e.g., MP2, CCSD(T)) |
| Nucleophilic Substitution of Bromine | Halonium ion intermediate, S(_N)1 or S(_N)2 transition state | Solvation models (e.g., PCM), DFT, Ab initio |
| Elimination of HBr | Carbocation intermediate, E1 or E2 transition state | DFT, Ab initio |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial for its reactivity and interactions. Conformational analysis helps in identifying the stable rotamers of the molecule, which are different spatial arrangements arising from rotation around single bonds. For a molecule like this compound with multiple rotatable bonds, a variety of conformations are possible.
Studies on similar molecules like 2-chlorobutane (B165301) and 2-bromobutane (B33332) have shown the existence of multiple stable conformers, such as gauche and anti forms, with their relative populations determined by their free energies. wikipedia.org For this compound, the presence of hydroxyl groups allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the conformational landscape by stabilizing certain geometries. The interplay of steric hindrance from the bromine atom and the potential for hydrogen bonding between the hydroxyl groups and between a hydroxyl group and the bromine atom would lead to a complex potential energy surface.
Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound over time. acs.org By simulating the motion of atoms based on a force field, MD can explore the conformational space and identify the most populated conformational states and the transitions between them. Such simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how the surroundings affect the molecule's flexibility and preferred shapes. acs.orgmdpi.com
Table 2: Expected Dominant Intermolecular and Intramolecular Interactions in this compound
| Interaction Type | Description | Expected Influence on Conformation |
| Intramolecular Hydrogen Bonding | Between the two hydroxyl groups or between a hydroxyl group and the bromine atom. | Stabilization of folded or cyclic-like conformations. |
| Steric Repulsion | Repulsive forces between the bulky bromine atom and other substituents. | Preference for staggered conformations to minimize steric strain. |
| Dipole-Dipole Interactions | Interactions between the polar C-Br and C-O bonds. | Influence on the overall molecular dipole moment and conformational preference. |
Prediction of Spectroscopic Signatures and Chiroptical Properties
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the experimental characterization of this compound. DFT calculations are commonly used to predict vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. figshare.comresearchgate.net By calculating the vibrational frequencies and NMR chemical shifts for different possible conformations, a theoretical spectrum can be generated and compared with experimental data to confirm the structure and identify the dominant conformers in a sample. figshare.comresearchgate.net
As this compound is a chiral molecule, it is expected to exhibit optical activity, meaning it will rotate the plane of polarized light. The specific rotation is a key chiroptical property that can be predicted using computational methods. Furthermore, electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are spectroscopic techniques that provide information about the stereochemistry of chiral molecules. Theoretical calculations of ECD and VCD spectra can be crucial for determining the absolute configuration of a chiral center, especially when experimental data is ambiguous. researchgate.netsemanticscholar.org The prediction of these chiroptical properties is highly sensitive to the molecular conformation, making accurate conformational analysis a prerequisite. researchgate.net
Table 3: Computational Methods for Spectroscopic and Chiroptical Predictions
| Spectroscopic Property | Computational Method | Information Obtained |
| IR and Raman Spectra | DFT (e.g., B3LYP with a suitable basis set) | Vibrational frequencies, intensities, and modes. |
| NMR Spectra | GIAO-DFT | Chemical shifts (¹³C, ¹H), and spin-spin coupling constants. figshare.com |
| Optical Rotation | Time-Dependent DFT (TD-DFT) | Specific rotation at a given wavelength. researchgate.net |
| ECD and VCD Spectra | TD-DFT (for ECD), DFT (for VCD) | Electronic and vibrational transitions, respectively, providing stereochemical information. |
Molecular Modeling of Stereoselective Interactions in Catalytic Systems
This compound can serve as a chiral building block in asymmetric synthesis. Molecular modeling can be employed to understand how its stereochemistry influences its interactions within a catalytic system, for example, when it acts as a substrate or a ligand. By constructing a computational model of the catalyst-substrate complex, it is possible to investigate the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the stereochemical outcome of a reaction. nih.gov
For instance, if this compound were to be used as a chiral ligand for a metal catalyst, molecular modeling could predict the preferred binding mode and the geometry of the resulting chiral catalyst. This information can then be used to rationalize the enantioselectivity observed in a catalyzed reaction. Docking studies and quantum mechanics/molecular mechanics (QM/MM) calculations are common approaches to model these complex systems. These methods allow for a detailed examination of the transition states leading to different stereoisomeric products, thereby explaining the origin of stereoselectivity. nih.gov
Theoretical Basis for Enantioselectivity in Transformations Involving this compound
The enantioselectivity in chemical transformations is fundamentally determined by the differences in the activation energies of the diastereomeric transition states leading to the formation of different enantiomers. Computational chemistry provides a framework to quantify these energy differences and thus understand the theoretical basis of enantioselectivity. nih.gov
In reactions where this compound is a reactant, its chiral center will influence the approach of reagents, leading to diastereomeric transition states with different energies. For example, in a reaction involving the addition of a nucleophile to a prochiral center in a molecule derived from this compound, the existing stereocenter will direct the nucleophile to one face of the molecule over the other. DFT calculations can be used to model these competing reaction pathways and calculate the activation barriers. The enantiomeric excess (e.e.) of the product can then be predicted from the calculated energy difference between the diastereomeric transition states using the Eyring equation.
These theoretical models can also be used to design more selective reactions. By systematically modifying the structure of the reactants or the catalyst in the computational model, it is possible to identify modifications that increase the energy difference between the competing transition states, thereby leading to higher enantioselectivity.
Emerging Research Frontiers and Future Prospects in R 2 Bromobutane 1,4 Diol Chemistry
Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization
The principles of green chemistry are increasingly pivotal in the synthesis of chiral molecules, aiming to reduce environmental impact through the use of renewable resources, safer solvents, and catalytic processes. For a molecule like (R)-2-Bromobutane-1,4-diol, biocatalysis presents a particularly promising avenue for sustainable synthesis. The use of enzymes such as ketoreductases, lipases, and halohydrin dehalogenases could offer highly selective and environmentally benign routes to this compound and its derivatives.
Future research will likely focus on the enzymatic kinetic resolution of racemic 2-bromobutane-1,4-diol or the asymmetric reduction of a corresponding ketone precursor. Ketoreductases, for instance, are known for their ability to produce chiral alcohols with high enantiomeric excess. Similarly, lipases could be employed for the stereoselective acylation of the diol, allowing for the separation of enantiomers. Halohydrin dehalogenases could also be explored for the synthesis of the parent epoxide from a prochiral alkene, followed by a regioselective ring-opening to yield the desired bromohydrin. These biocatalytic methods often proceed under mild conditions in aqueous media, significantly reducing the need for hazardous reagents and organic solvents.
| Green Chemistry Approach | Potential Biocatalyst | Anticipated Advantages |
| Asymmetric Reduction | Ketoreductase | High enantioselectivity, mild reaction conditions, use of whole-cell or isolated enzymes. |
| Kinetic Resolution | Lipase | High enantiomeric excess of the remaining diol or the acylated product, broad substrate scope. |
| Enantioselective Halogenation | Haloperoxidase | Direct enzymatic incorporation of bromine, high stereocontrol. |
| Derivatization | Transaminase | Introduction of amino groups for further functionalization, creating chiral amino alcohols. |
Exploration of Novel Reaction Pathways and Functionalization Strategies
The unique arrangement of functional groups in this compound opens up a wide array of possibilities for novel reaction pathways and functionalization strategies. The presence of both a nucleophilic diol and an electrophilic carbon-bromine bond within the same molecule allows for intricate intramolecular reactions to form cyclic structures, such as substituted tetrahydrofurans and other heterocyclic systems.
Future investigations are expected to delve into the controlled manipulation of its functional groups. For example, selective protection of one hydroxyl group would allow for differential reactivity at the other, enabling the synthesis of complex polyfunctional molecules. The bromine atom serves as a handle for a variety of transformations, including nucleophilic substitution, cross-coupling reactions, and radical chemistry. The development of new catalytic systems will be crucial to control the regioselectivity and stereoselectivity of these transformations, leading to the synthesis of novel chiral ligands, organocatalysts, and complex natural product analogues.
| Reaction Type | Potential Reagents and Conditions | Expected Outcome |
| Intramolecular Cyclization | Base-mediated | Formation of chiral tetrahydrofuran (B95107) derivatives. |
| Nucleophilic Substitution | Azides, cyanides, thiols | Introduction of diverse functional groups at the C2 position. |
| Cross-Coupling Reactions | Organometallic reagents (e.g., boronic acids, organozincs) with a palladium or nickel catalyst | Carbon-carbon bond formation for the synthesis of more complex structures. |
| Selective Oxidation | Mild oxidizing agents (e.g., TEMPO) | Conversion of primary or secondary alcohols to aldehydes or ketones. |
Broadening the Scope of Asymmetric Applications in Chemical Biology
Chiral building blocks are fundamental to the synthesis of biologically active molecules and chemical probes used to investigate biological processes. The stereodefined structure of this compound makes it an attractive starting material for the synthesis of molecules with potential applications in chemical biology. Its ability to introduce both chirality and specific functional handles can be leveraged in the design of enzyme inhibitors, receptor ligands, and molecular probes.
A key future direction will be the incorporation of the this compound scaffold into larger, more complex molecules with defined biological targets. For instance, it could serve as a core fragment for the synthesis of novel nucleoside analogues, where the diol moiety mimics the ribose sugar and the bromo-substituent allows for further modification. Additionally, its use in the synthesis of chiral ligands for asymmetric catalysis could lead to new methods for producing other biologically relevant molecules. The development of synthetic routes that utilize this building block to access libraries of structurally diverse compounds will be essential for screening and identifying new bioactive agents.
| Application Area | Potential Target Molecule Class | Rationale |
| Enzyme Inhibition | Protease or kinase inhibitors | The chiral backbone can mimic natural substrates and orient functional groups for binding. |
| Molecular Probes | Fluorescently labeled probes | The hydroxyl groups provide attachment points for fluorophores to study biological interactions. |
| Drug Discovery | Chiral drug candidates | Serves as a versatile starting material for the synthesis of complex active pharmaceutical ingredients. |
| Biomaterials | Chiral polymers | Incorporation into polymers can induce specific secondary structures for biomedical applications. |
Integration with Flow Chemistry and Automated Synthesis Technologies for Scalable Production
The transition from laboratory-scale synthesis to industrial production often presents significant challenges, particularly for complex chiral molecules. Flow chemistry and automated synthesis platforms offer powerful solutions for achieving scalable, efficient, and safe production. The synthesis of this compound and its derivatives is well-suited for these modern technologies.
Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for controlling selectivity in the synthesis of chiral compounds. nih.gov The enhanced heat and mass transfer in microreactors can lead to higher yields and purities. nih.gov Furthermore, hazardous reagents can be generated and consumed in situ, improving the safety profile of the process. nih.gov Automated synthesis platforms can accelerate the optimization of reaction conditions and enable the rapid synthesis of a library of derivatives for structure-activity relationship studies. unimi.itnih.gov The integration of in-line purification and analysis techniques can further streamline the manufacturing process, making the production of this compound more efficient and cost-effective.
| Technology | Potential Advantages for this compound Synthesis | Key Parameters for Optimization |
| Flow Chemistry | Improved reaction control, enhanced safety, easier scalability, higher yields. nih.gov | Flow rate, reactor temperature, residence time, stoichiometry. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, unattended operation. google.comresearchgate.net | Reagent concentration, catalyst loading, solvent screening, automated work-up. |
| In-line Purification | Continuous separation of product from byproducts and unreacted starting materials. | Choice of separation technique (e.g., liquid-liquid extraction, chromatography), solvent selection. |
| Process Analytical Technology (PAT) | Real-time monitoring of reaction progress and product quality. | Spectroscopic methods (e.g., IR, NMR), chromatographic methods (e.g., HPLC). |
Q & A
Q. What are the optimal synthetic routes for (R)-2-Bromobutane-1,4-diol in laboratory settings?
The synthesis of this compound can be achieved via stereoselective reduction of (S)-bromosuccinic acid using BH₃·Me₂S (borane-dimethyl sulfide complex) in tetrahydrofuran (THF) at 0°C. This method ensures retention of chirality during the reduction step, yielding enantiomerically pure product. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification is typically performed via column chromatography .
Q. How can this compound be characterized using spectroscopic methods?
Characterization involves ¹H NMR (500 MHz, D₂O) and ¹³C NMR (125 MHz, D₂O) to confirm structural integrity and stereochemistry. For example, the ¹H NMR spectrum shows distinct signals for the brominated carbon (δ ~4.1 ppm, multiplet) and hydroxyl protons (δ ~3.7 ppm, broad). Infrared (IR) spectroscopy can validate hydroxyl and C-Br stretching frequencies (~3400 cm⁻¹ and ~600 cm⁻¹, respectively). High-resolution mass spectrometry (HRMS) is recommended for molecular weight confirmation .
Q. What safety protocols are essential for handling this compound?
Key precautions include:
- Storage in a cool, dry environment (<25°C) away from ignition sources (P210).
- Use of personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
- Immediate neutralization of spills with inert adsorbents (e.g., vermiculite).
- Compliance with GHS guidelines for brominated compounds, including proper ventilation and avoidance of skin contact (P102, P201) .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?
The (R)-configuration directs spatial orientation during reactions, affecting regioselectivity. For example, in SN₂ reactions, the bromine atom’s position and neighboring hydroxyl groups create steric hindrance, favoring backside attack at the C2 position. Computational modeling (DFT studies) can predict transition states, while experimental kinetic studies (e.g., varying solvent polarity) validate steric and electronic effects .
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?
Racemization is minimized by:
- Low-temperature reactions (0°C or below) to reduce thermal agitation.
- Chiral auxiliaries or catalysts (e.g., enantiopure borane complexes) to stabilize intermediates.
- In situ quenching of reactive byproducts (e.g., using aqueous NaHCO₃ post-reduction) .
Q. What role does this compound play in the synthesis of marine natural products like (-)-zampanolide?
This compound serves as a chiral building block for constructing the macrolide core of (-)-zampanolide. Its hydroxyl groups enable regioselective glycosylation or esterification, while the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to append aromatic moieties. Retrosynthetic analysis highlights its utility in fragment coupling strategies .
Q. How does the reactivity of this compound compare to structurally related brominated diols (e.g., trans-2,3-dibromo-2-butene-1,4-diol)?
The absence of a double bond in this compound reduces electrophilicity compared to dibromo-alkene derivatives. However, its primary bromide exhibits higher reactivity in SN₂ reactions (e.g., with Grignard reagents). Comparative kinetic studies (e.g., Hammett plots) and computational docking (Molecular Orbital Theory) can elucidate these differences .
Methodological Considerations
- Experimental Design : Optimize reaction stoichiometry using Design of Experiments (DoE) to balance yield and enantiomeric excess (ee).
- Data Contradictions : Conflicting NMR results may arise from solvent-dependent conformational changes (e.g., D₂O vs. CDCl₃). Always report solvent and temperature conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds (~150°C), informing safe handling during high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
